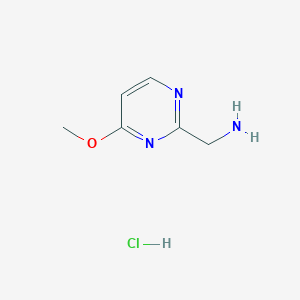

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-methoxypyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-6-2-3-8-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRMQVZRLWHORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743647 | |

| Record name | 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788043-89-9, 1196154-28-5 | |

| Record name | 2-Pyrimidinemethanamine, 4-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of 4-Methoxypyrimidine Derivatives

- Starting from 4-methoxypyrimidine-2,yl derivatives, direct nucleophilic substitution with ammonia or amine sources is performed.

- Typically involves refluxing the pyrimidine ring with ammonia in polar solvents such as ethanol or ethanol-water mixtures.

- The amino group is introduced at the 2-position via nucleophilic substitution of halogenated intermediates or via catalytic hydrogenation.

Key Reaction:

$$

\text{4-Methoxypyrimidine-2-yl halide} + \text{NH}_3 \rightarrow \text{(4-Methoxypyrimidin-2-yl)methanamine}

$$

- Halogenated pyrimidines (e.g., chlorides or bromides) are prepared via chlorination or bromination of the pyrimidine ring.

- The amino group is then converted into its hydrochloride salt by treatment with HCl in an appropriate solvent.

- Straightforward and scalable.

- Utilizes readily available reagents.

- Requires prior halogenation step.

- Possible side reactions due to over-aminations or chlorination.

Cyclization and Functionalization Approach

- Synthesis begins with the formation of a pyrimidine ring via cyclization of suitable precursors such as β-dicarbonyl compounds and urea derivatives.

- The methoxy group at the 4-position is introduced via methylation of the pyrimidine ring.

- The 2-position amino group is then introduced through nucleophilic substitution or reduction.

- This approach often involves cyclization of amidines or similar intermediates, followed by methylation and amination steps.

- For example, cyclization of 2-aminopyrimidines with methylating agents yields 4-methoxy derivatives, which are further aminated.

- Allows for selective substitution.

- Suitable for synthesizing analogs.

- Multi-step process with longer reaction times.

- Requires careful control of reaction conditions to prevent side reactions.

Modern and Green Synthesis Approaches

Microwave-Assisted Synthesis

Recent advances have employed microwave irradiation to accelerate the synthesis process, improve yields, and reduce reaction times.

- A notable method involves microwave irradiation of 4-chloropyrimidine derivatives with ammonia or methylamine, achieving the target compound in significantly reduced times (e.g., 90 minutes) with improved yields (~21%).

- Reactants are mixed in a suitable solvent (e.g., ethanol or acetonitrile).

- Microwave irradiation at optimized power (e.g., 70-100%) for short durations (e.g., 2-3 minutes).

- The product is isolated via filtration or extraction, then converted into the hydrochloride salt by treatment with HCl.

- Short reaction times.

- Higher yields.

- Reduced energy consumption.

- Requires specialized microwave equipment.

- Scale-up can be challenging.

Catalytic Hydrogenation and Nucleophilic Substitution

- Catalytic hydrogenation of pyrimidine precursors with ammonia or amines under pressure.

- Use of palladium or Raney nickel catalysts facilitates amino group introduction.

- Post-reaction, the free amine is converted into hydrochloride salt.

- Catalytic hydrogenation of nitrile or halogenated pyrimidines provides a route to the amino derivatives efficiently.

- Mild conditions.

- Good selectivity.

- Catalyst handling issues.

- Potential over-reduction.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Conventional halogenation + amination | 4-Methoxypyrimidine | Halogenating agents (Cl2, Br2), NH3 | Reflux, polar solvents | 60-80 | Simple, scalable | Multi-step, possible side reactions |

| Cyclization-based | β-Dicarbonyl + Urea | Methylating agents | Reflux, acid/base catalysis | 50-70 | Selective, versatile | Longer, multi-step process |

| Microwave-assisted | 4-Chloropyrimidine derivatives | NH3 or methylamine | Microwave irradiation (2-3 min) | 20-25 | Fast, high yield | Equipment dependent, scale-up issues |

| Catalytic hydrogenation | Halogenated pyrimidines | H2, Pd/C or Raney Ni | Hydrogen pressure, mild | 65-85 | Efficient, mild | Catalyst handling |

Research Findings and Observations

- Efficiency and Yield: Microwave-assisted methods have shown promising results with shorter reaction times and comparable or improved yields, making them attractive for industrial applications.

- Environmental Impact: Green methods utilizing microwave irradiation and catalytic processes reduce toxic waste and energy consumption.

- Scale-up Challenges: While laboratory-scale syntheses are well-established, scaling these methods requires careful optimization of reaction parameters, especially for microwave and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : It is widely used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for complex molecules.

Biology

- Enzyme Inhibitors : The compound is studied for its potential role as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, potentially leading to therapeutic applications.

- Receptor Ligands : It may also function as a ligand for various biological receptors, influencing physiological responses.

Medicine

- Drug Development : Research is ongoing into its potential use in drug development, particularly for antiviral and anticancer agents. Its interaction with biological targets can be exploited to design new therapeutics.

Industry

- Agrochemicals Production : The compound is utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Case Study 1: Antiviral Activity

Research has shown that derivatives of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride exhibit antiviral properties against certain viral strains. Studies indicate that modifications to the methoxy group can enhance efficacy and selectivity.

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibition demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways relevant to cancer progression. This opens avenues for developing targeted cancer therapies leveraging its inhibitory capabilities.

Case Study 3: Agrochemical Development

In agricultural applications, this compound has been explored as a precursor for novel herbicides that target specific plant pathways, reducing off-target effects commonly associated with traditional herbicides.

Mechanism of Action

The mechanism of action of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The methoxy and amine groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- (2-Methoxypyrimidin-4-yl)methanamine

- (2-Chloropyridin-4-yl)methanamine hydrochloride

- (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Uniqueness

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds, offering advantages in terms of selectivity and efficiency in chemical reactions.

Q & A

Q. Basic Synthesis & Optimization

- Key Steps :

- Methoxy Group Introduction : Positional selectivity is critical. Methoxy substitution at the pyrimidine 4-position often requires protecting group strategies to avoid side reactions .

- Aminomethylation : Nucleophilic substitution or reductive amination at the 2-position of the pyrimidine ring. Catalysts like Pd/C or Raney Ni may enhance efficiency .

- Optimization Parameters :

- Temperature : Controlled heating (80–120°C) minimizes decomposition of intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to isolate high-purity product .

How can researchers resolve contradictory data regarding the biological activity of this compound across assay systems?

Q. Advanced Data Contradiction Analysis

- Assay-Specific Variables :

- Mechanistic Validation :

Which advanced spectroscopic techniques are recommended for characterizing structural isomers or impurities in this compound?

Q. Analytical Methodologies

- Structural Elucidation :

- Impurity Profiling :

What storage conditions and formulation strategies prevent degradation of this compound in long-term studies?

Q. Stability & Handling

- Storage Recommendations :

- Formulation Strategies :

What in vitro and in vivo models are appropriate for studying the mechanism of action of this compound as a kinase inhibitor?

Q. Biological Activity Assessment

- In Vitro Models :

- In Vivo Models :

How can computational methods enhance the design of derivatives based on this compound?

Q. Advanced In Silico Approaches

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinase ATP pockets (e.g., PDB: 1M17) .

- QSAR Modeling : Train models on IC₅₀ data to prioritize substituents (e.g., halogenation at the 5-position) for improved potency .

- ADMET Prediction : SwissADME or ADMETlab 2.0 to optimize solubility, CYP inhibition, and blood-brain barrier penetration .

What strategies mitigate toxicity risks during preclinical evaluation of this compound?

Q. Safety Profiling

- In Vitro Tox Screens :

- In Vivo Tolerability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.